molecular formula C7H6ClN3 B8061575 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine

7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8061575
M. Wt: 167.59 g/mol
InChI Key: MPDVGSZEWMYGRS-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a solution of N-(4-(chloromethyl)pyridin-2-yl)-N′-hydroxyformimidamide (4-2) (820 mg, 4.4 mmol) in anhydrous THF (5 mL) cooled to 0° C. was added TFAA (1.1 g, 5.28 mmol) dropwise under N2. The reaction mixture was stirred at room temperature for 3 h. Then the mixture was treated with aqueous NaHCO3 to pH 8, concentrated and purified by chromatography on silica gel to afford the title compound (400 mg). MS (m/z): 168 (M+1)+.
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH:9][CH:10]=[N:11]O)[CH:4]=1.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.N#N.C([O-])(O)=O.[Na+]>C1COCC1>[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]2[N:11]=[CH:10][N:9]=[C:5]2[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
ClCC1=CC(=NC=C1)NC=NO
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC1=CC=2N(C=C1)N=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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